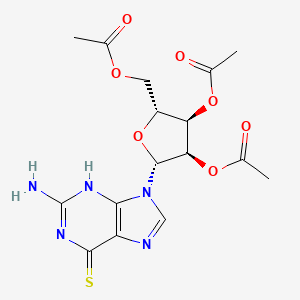

2-Amino-6-Mercaptopurin-9-(2',3',5'-tri-O-Acetyl-beta-Ribofuranosyl)purin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel nucleoside analogs, including derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine, has been detailed in scientific research. These derivatives are synthesized through reactions involving specific reagents such as chloroacetaldehyde, chloropropanal, and bromomalonaldehyde, leading to the formation of compounds with varied substituents on the purine ring (Virta et al., 2004). Another approach involves the synthesis of various fused purine analogues through different chemical reactions starting from 6-mercaptopurine, yielding compounds with significant anticancer activity (Hassan et al., 2017).

Molecular Structure Analysis

The molecular structure of nucleoside analogs is characterized by their purine base and sugar moiety configuration. Crystallographic studies of 6-mercaptopurine derivatives have revealed insights into their molecular and supramolecular structures, showing variations in the planarity and conformation of the purine and exocyclic phenyl rings (Gomes et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-6-mercaptopurine derivatives is influenced by their functional groups, which can participate in various chemical reactions, including Mitsunobu reactions, to yield tri- and tetrasubstituted purines with potential biological activity (Fletcher et al., 2009). The modification of the purine nucleus through N-arylation and direct C-H arylation reactions has also been explored for the synthesis of di-, tri-, and tetraarylpurine derivatives (Čerňa et al., 2008).

Wissenschaftliche Forschungsanwendungen

Purin- und Mitochondrienstoffwechsel bei Krebs

Diese Verbindung spielt eine bedeutende Rolle an der Schnittstelle von Purin- und Mitochondrienstoffwechsel bei Krebs {svg_1}. Sie ist an der Produktion von intrazellulärem ATP beteiligt und nimmt an der Erzeugung von Zwischenprodukten teil, die für die Biosynthese von Makromolekülen wie Purinen und Pyrimidinen notwendig sind {svg_2}.

Rolle bei der metabolischen Umleitung bei Krebs

Die Verbindung ist auch wichtig für die metabolische Umleitung bei Krebs. Die sich entwickelnde Landschaft der Purinsynthese- und Mitochondrieninhibitoren kann potenziell für die Krebsbehandlung genutzt werden {svg_3}.

DNA-Schadens- und Reparaturstudien

Die Verbindung hilft bei der Untersuchung von DNA-Schäden und -Reparatur {svg_4}. Sie hilft Forschern, die Auswirkungen von DNA-Mutationen und ihre Auswirkungen auf verschiedene biologische Prozesse zu verstehen {svg_5}.

Genexpressionsstudien

Sie wird in Genexpressionsstudien verwendet {svg_6}. Sie ermöglicht es Forschern, die Auswirkungen von Guanin auf biochemische und physiologische Prozesse zu untersuchen, einschließlich Zellwachstum, Differenzierung und Apoptose {svg_7}.

Hochleistungsflüssigchromatographie (HPLC)-Standard

Die Verbindung wurde als Standard in der Hochleistungsflüssigchromatographie (HPLC) verwendet, um die Aktivität des Thiopurin-Methyltransferase (TPMT)-Enzyms zu beurteilen {svg_8}.

Selektion von gpt-exprimierenden rekombinanten Viren

2-Amino-6-Methylmercaptopurin wurde als Ergänzung in Dulbecco's modifizierten Eagles-Medium (DMEM)-Medium für die Selektion von gpt-exprimierenden rekombinanten Viren mCMVhMIEPE-gpt.lacZ (Cytomegalovirus major immediate-early promotor-enhancer complex- gpt .lacz) verwendet {svg_9}.

Wirkmechanismus

Biochemical Pathways

The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOEMDKUJHUEP-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)